5-benzyl-1-ethylpiperazin-2-one
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Overview
Description
5-benzyl-1-ethylpiperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-ethylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-ethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired product and the nature of the starting material. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
5-benzyl-1-ethylpiperazin-2-one has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and pathways involving piperazine derivatives.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-benzyl-1-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-benzyl-1-ethylpiperazin-2-one include other piperazine derivatives such as:
- 1-benzylpiperazine
- 1-ethyl-4-benzylpiperazine
- 1-benzyl-4-methylpiperazine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-benzyl-1-ethylpiperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-2-15-10-12(14-9-13(15)16)8-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
InChI Key |
FMNGPEBVOMESKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(NCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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